

Compound of Interest

Compound Name: Clostripain
Cat. No.: B8822768

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clostripain (EC 3.4.22.8) is a cysteine protease with a high degree of specificity for the carboxyl peptide bond of arginine residues.[1][2] Isolated fror

Historical Background and Discovery

The story of **clostripain** is intrinsically linked to the study of gas gangrene during World War I, a devastating condition affecting wounded soldiers. Th Initial observations of the proteolytic activity in cell-free culture filtrates of Cl. histolyticum date back to 1917. Over the subsequent decades, various re

A significant breakthrough came in 1953 when Ogle and Tytell reported on the unique specificity of a purified fraction from CI. histolyticum culture filtre

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digraph "Historical Timeline of Clostripain Discovery" {
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"1968" [label="1968: Mitchell and Harrington\npublish a detailed purification\nand characterization"];
"Present" [label="Present Day: Widespread use\nas a biochemical tool in\nresearch and biotechnology"];

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"1953" -> "1968" [label="Purification &\nFormal Description"];
"1968" -> "Present" [label="Establishment as a\nResearch Tool"];
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Caption: A timeline highlighting the key milestones in the discovery and characterization of clostripain.
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Biochemical and Physicochemical Properties

Clostripain is a heterodimeric enzyme composed of a heavy chain and a light chain, with molecular weights of a

Quantitative Data Summary



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Property
EC Number
Source Organism
Molecular Weight (Total)
Heavy Chain
Light Chain
Isoelectric Point (pI)
Optimal pH
Kinetic Parameters
Km (Nα-benzoyl-L-arginine ethyl ester)
Km (Nα-benzoyl-L-lysine methyl ester)
kcat
kcat/Km
Activators
Inhibitors

Experimental Protocols

The following sections provide an overview of the classical experimental protocols for the purification and a

Purification of Clostripain (Based on Mitchell and Harrington, 1968)

The purification of **clostripain** from Clostridium histolyticum culture filtrates generally involves a multi-ste



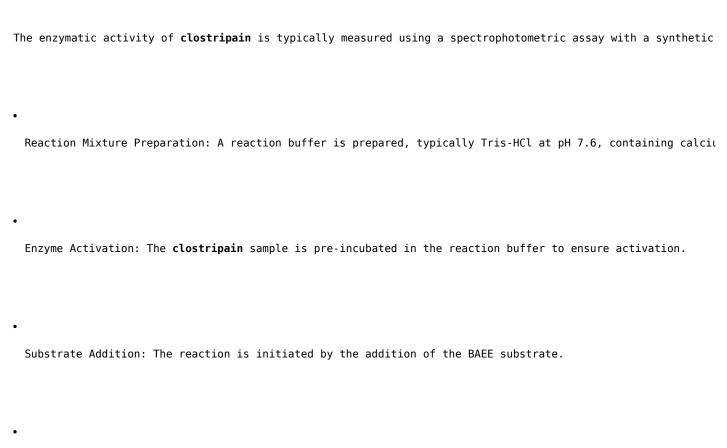
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Caption: A generalized workflow for the purification of **clostripain** from C. histolyticum culture filtrate. Ammonium Sulfate Precipitation: The crude culture filtrate is subjected to fractional ammonium sulfate preci Gel Filtration Chromatography: The resuspended and dialyzed protein precipitate is then applied to a gel fil Ion-Exchange Chromatography: Further purification is achieved using ion-exchange chromatography (e.g., DEAE-

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Purity Assessment: The purity of the final clostripain preparation is assessed by techniques such as polyacr

Clostripain Activity Assay



Spectrophotometric Monitoring: The hydrolysis of BAEE results in an increase in absorbance at 253 nm. The ra

Calculation of Activity: The enzymatic activity is calculated from the rate of change in absorbance, using 1

Specificity and Applications

Clostripain exhibits a high degree of specificity for the cleavage of peptide bonds at the C-terminal side of

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Protein Sequencing and Peptide Mapping: By selectively cleaving proteins at arginine residues, clostripain
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Cell and Tissue Dissociation: In combination with other enzymes like collagenase, **clostripain** is used to dis

Synthesis of Peptides: Under specific conditions, **clostripain** can catalyze the formation of peptide bonds, a

Conclusion

From its origins in the study of a wartime disease to its current status as a refined biochemical tool, clost

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References

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